Alz-801

描述

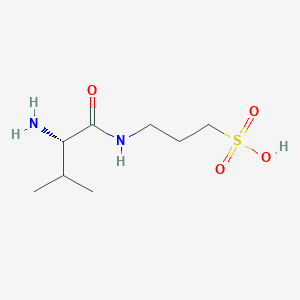

VALILTRAMIPROSATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

an orally available, valine-conjugated prodrug of tramiprosate

属性

IUPAC Name |

3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRFNYKMSAZBI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034190-08-3 | |

| Record name | Valiltramiprosate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034190083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALILTRAMIPROSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHG2B47067 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ALZ-801 on Aβ42 Oligomerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALZ-801 (valiltramiprosate) is an oral, small-molecule drug candidate in late-stage clinical development for the treatment of Alzheimer's disease (AD). It is a prodrug of tramiprosate, designed to offer improved pharmacokinetic properties and gastrointestinal tolerability. The core mechanism of action of this compound centers on the inhibition of amyloid-beta 42 (Aβ42) oligomerization, a process widely considered to be a key initiating event in the pathophysiology of AD. This technical guide provides a comprehensive overview of the molecular interactions, preclinical evidence, and clinical data supporting this compound's mechanism of action, with a focus on its effects on Aβ42 aggregation.

Introduction: The Amyloid Cascade and the Role of Aβ42 Oligomers

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid-long form (Aβ42), is a primary pathological event in Alzheimer's disease. Aβ42 is prone to misfolding and aggregation, transitioning from soluble monomers to neurotoxic oligomers, and eventually to insoluble fibrils that form amyloid plaques.[1] There is a growing consensus that soluble Aβ oligomers, rather than the insoluble plaques, are the most synaptotoxic species, driving neuronal dysfunction and cognitive decline in AD.[2] this compound is designed to intervene at the earliest stages of this cascade by preventing the formation of these toxic oligomers.[3]

Molecular Mechanism of Action: An "Enveloping" Approach

This compound is rapidly converted to its active metabolite, tramiprosate, upon oral administration.[4] Tramiprosate, and its own metabolite 3-sulfopropanoic acid (3-SPA), are the active moieties responsible for the anti-Aβ oligomer effects.[4][5]

The proposed mechanism of action is a novel "enveloping" or multi-ligand binding effect.[1][6][7] Instead of a traditional one-to-one binding, multiple molecules of tramiprosate are thought to interact with and "envelop" soluble Aβ42 monomers.[7] This interaction stabilizes the Aβ42 monomers in a semi-cyclic conformational state that is resistant to aggregation.[4] By stabilizing the monomers, tramiprosate effectively prevents their misfolding and subsequent assembly into neurotoxic oligomers.[7][8]

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics studies have identified key binding sites for tramiprosate on the Aβ42 monomer, including Lys16, Lys28, and Asp23.[7] These amino acid residues are critical for the initial seed formation of Aβ oligomers.[7] By binding to these key residues, tramiprosate directly interferes with the conformational changes required for oligomerization.

Figure 1: Proposed mechanism of this compound in preventing Aβ42 oligomerization.

Preclinical Evidence of Aβ42 Oligomerization Inhibition

A series of in vitro studies have provided robust evidence for the ability of this compound and its active metabolite, tramiprosate, to inhibit the aggregation of Aβ42.

Inhibition of Fibril Formation

Thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils, have demonstrated that this compound dose-dependently inhibits Aβ42 fibrillogenesis.[9] In these assays, this compound increased the lag time for fibril formation and decreased the total amount of fibrils formed.[9] Transmission Electron Microscopy (TEM) has visually confirmed these findings, showing a reduction in the number and length of Aβ42 fibrils in the presence of this compound.[9][10]

Modulation of Oligomer Formation

High-Speed Atomic Force Microscopy (HS-AFM) has provided real-time visualization of this compound's effect on Aβ42 aggregation.[9] These studies revealed that this compound inhibits the elongation of Aβ42 fibrils from low-molecular-weight (LMW) Aβ42 species.[9] Interestingly, HS-AFM also showed that in the presence of this compound, globular Aβ42 aggregates were significantly larger, with fewer fibrils observed.[9][11] This suggests that this compound promotes the formation of larger, potentially less toxic, globular oligomers while preventing the formation of fibrillar structures.[9]

Reduction of Aβ42-Induced Cytotoxicity

The neuroprotective effects of this compound have been demonstrated in cell-based assays. Using SH-SY5Y neuroblastoma cells, researchers have shown that this compound can prevent the cytotoxicity induced by LMW-Aβ42.[9] This was confirmed through both 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays, which measure cell viability, and lactate (B86563) dehydrogenase (LDH) assays, which assess cell death.[9] Notably, this compound did not mitigate the cytotoxicity induced by high-molecular-weight (HMW) Aβ42, underscoring its mechanism of action in preventing the formation of toxic oligomers from monomers.[9]

Table 1: Summary of Preclinical Quantitative Data

| Assay | Key Finding | Reference |

| Thioflavin T (ThT) Assay | This compound dose-dependently increased the lag time and decreased the fluorescence intensity of ThT, indicating inhibition of Aβ42 fibril formation.[9] | [9] |

| Transmission Electron Microscopy (TEM) | Incubation of 25 μM LMW-Aβ42 with 2.5 mM this compound resulted in a reduced number of short fibrils compared to control.[10] | [10] |

| High-Speed Atomic Force Microscopy (HS-AFM) | This compound inhibited the formation of Aβ42 fibrils from LMW-Aβ42 and promoted the formation of significantly larger globular aggregates.[9][11] | [9][11] |

| MTT & LDH Assays | This compound prevented cytotoxicity induced by LMW-Aβ42 in SH-SY5Y cells but not HMW-Aβ42.[9] | [9] |

| Stoichiometry Analysis | A projected molar excess of tramiprosate to Aβ42 of 1,000-fold yielded full inhibition of Aβ42 oligomer formation in vitro.[6][12] | [6][12] |

Clinical Evidence and Biomarker Data

Clinical trials of this compound have focused on genetically defined populations of AD patients, particularly those carrying the apolipoprotein E4 (APOE4) allele, who are at a higher risk for the disease.

Phase 2 Biomarker Study

A 2-year, open-label Phase 2 study evaluated this compound (265 mg twice daily) in APOE4 carriers with early AD.[13][14] The study demonstrated significant effects on key AD biomarkers.

Table 2: Key Biomarker and Cognitive Outcomes from the Phase 2 Study of this compound

| Outcome Measure | Timepoint | Result vs. Baseline | Reference |

| Plasma p-tau181 | 104 Weeks | Significant Reduction | [14] |

| CSF Aβ42 | 104 Weeks | Arrested Progressive Decline | [4][13] |

| Plasma Aβ42/Aβ40 Ratio | 104 Weeks | Arrested Progressive Decline | [4][13] |

| Hippocampal Volume Atrophy | 104 Weeks | ~25% less atrophy compared to matched ADNI external control (p=0.0014) | [13] |

| Rey Auditory Verbal Learning Test (RAVLT) | 104 Weeks | Remained stable | [4][13] |

These results provide clinical evidence of target engagement and suggest a disease-modifying effect of this compound.[13] The stabilization of cognitive function correlated with the reduction in hippocampal atrophy.[13]

Phase 3 APOLLOE4 Trial

The Phase 3 APOLLOE4 trial was a randomized, double-blind, placebo-controlled study in APOE4/4 homozygous individuals with early AD.[9][15] While the study did not meet its primary endpoint in the overall population, a prespecified analysis of patients with mild cognitive impairment (MCI) showed promising results.[15]

Table 3: Select Outcomes from the Phase 3 APOLLOE4 Trial (MCI Subgroup)

| Outcome Measure | Result in MCI Subgroup | Reference |

| ADAS-Cog13 | Nominally significant 52% benefit vs. placebo | [2][15] |

| CDR-SB | 102% improvement vs. placebo | [15] |

| Disability Assessment for Dementia (DAD) | 96% slowing vs. placebo (p=0.016) | [15] |

| Hippocampal Volume Atrophy | 26% slowing vs. placebo | [15] |

The findings from the APOLLOE4 trial suggest that this compound may be most effective in the earliest symptomatic stages of Alzheimer's disease.[15] Importantly, this compound demonstrated a favorable safety profile with no increased risk of amyloid-related imaging abnormalities (ARIA).[2][9]

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation

Figure 2: Generalized workflow for a Thioflavin T (ThT) assay.

Methodology:

-

Preparation of Aβ42 Monomers: Lyophilized synthetic Aβ42 peptide is dissolved in a solvent such as hexafluoroisopropanol (HFIP) to break down pre-existing aggregates, then dried and resuspended in a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a monomeric solution.

-

Incubation: Monomeric Aβ42 is incubated at 37°C with continuous agitation in the presence of varying concentrations of this compound or a vehicle control.

-

ThT Binding and Fluorescence Measurement: At specified time points, aliquots of the incubation mixture are transferred to a microplate containing Thioflavin T dye. The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.[16]

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of fibrillar Aβ, is plotted against time to generate aggregation curves. The lag time for nucleation and the maximum fluorescence intensity are key parameters used to assess the inhibitory effect of this compound.

Transmission Electron Microscopy (TEM) for Fibril Morphology

Methodology:

-

Sample Preparation: Aβ42 is incubated with or without this compound as described for the ThT assay.

-

Grid Preparation: A small aliquot of the sample is applied to a carbon-coated copper grid and allowed to adsorb for a few minutes.

-

Negative Staining: The grid is washed with distilled water and then stained with a solution of a heavy metal salt, such as 2% uranyl acetate, which does not bind to the fibrils but forms a dark background, allowing the fibrils to be visualized.[7]

-

Imaging: The dried grid is examined under a transmission electron microscope to visualize the morphology, length, and abundance of Aβ fibrils.[7]

MTT and LDH Assays for Cytotoxicity

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.

-

Treatment: Cells are treated with pre-incubated Aβ42 (both LMW and HMW species) in the presence or absence of this compound for a specified duration (e.g., 24-48 hours).

-

MTT Assay:

-

MTT reagent is added to the cell culture wells and incubated.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured spectrophotometrically, which is proportional to the number of viable cells.[17]

-

-

LDH Assay:

-

A sample of the cell culture medium is collected.

-

The activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, is measured in the medium using a colorimetric assay.

-

The amount of LDH activity is proportional to the number of dead cells.[17]

-

Logical Relationships and Drug Development Pathway

The development of this compound is a clear example of a targeted, biomarker-driven approach in precision medicine.

Figure 3: Logical progression of this compound's development and clinical strategy.

The initial Phase 3 trials of tramiprosate did not meet their primary endpoints in a broad AD population.[18] However, a subsequent subgroup analysis revealed a significant cognitive and functional benefit in patients homozygous for the APOE4 allele.[18] This finding provided the rationale for a precision medicine approach, leading to the development of this compound as an improved prodrug and its evaluation in a genetically targeted population of APOE4 carriers. The positive biomarker data from the Phase 2 trial further supported this strategy, and the results from the Phase 3 APOLLOE4 trial, particularly in the MCI subgroup, suggest that early intervention in this high-risk population may be key to achieving clinical efficacy.

Conclusion

This compound represents a promising, orally administered, small-molecule approach to disease modification in Alzheimer's disease. Its unique "enveloping" mechanism of action, which stabilizes Aβ42 monomers and prevents their aggregation into toxic oligomers, is supported by a strong foundation of preclinical evidence. Clinical trials in genetically defined populations have demonstrated target engagement through significant effects on AD biomarkers and have shown encouraging signs of clinical benefit, particularly in the early stages of the disease. The continued development of this compound underscores the potential of targeting the initial steps of the amyloid cascade as a therapeutic strategy for Alzheimer's disease.

References

- 1. Topline Results from Pivotal APOLLOE4 Phase 3 Trial of Oral Valiltramiprosate/ALZ-801 in Patients with Early Alzheimer’s Disease Carrying Two Copies of APOE4 Gene [businesswire.com]

- 2. AD/PD 2025: Alzheon’s this compound shows promise for MCI but missed in mild Alzheimer’s - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]

- 4. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer's Disease Using Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alzheon.com [alzheon.com]

- 7. Transmission electron microscopy assay [assay-protocol.com]

- 8. researchgate.net [researchgate.net]

- 9. alzheon.com [alzheon.com]

- 10. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzheon.com [alzheon.com]

- 12. alzheon.com [alzheon.com]

- 13. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer’s Disease Using Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 2 Study Results of Oral ALZ‐801 (Valiltramiprosate) in Early Alzheimer’s Disease Shows Potential Disease Modification Effect: 2‐Year Effect on Plasma Biomarkers, Volumetric MRI, Cognition Outcomes and Clinical Benefit Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurologylive.com [neurologylive.com]

- 16. AnaSpec THIOFLAV T BETA-AMYLD AGG KIT, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. alzheimersnewstoday.com [alzheimersnewstoday.com]

Preclinical Efficacy of Valiltramiprosate: A Technical Guide on its Core Anti-Amyloid Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valiltramiprosate (also known as ALZ-801) is an oral, small-molecule prodrug of tramiprosate currently under investigation as a disease-modifying therapy for Alzheimer's disease. Its mechanism of action is centered on the inhibition of the initial, critical steps of amyloid-beta (Aβ) aggregation. Preclinical evidence robustly supports the ability of its active moiety, tramiprosate, to prevent the formation of neurotoxic Aβ42 oligomers. This is achieved through a unique "enveloping" mechanism where tramiprosate binds to Aβ42 monomers, stabilizing them and preventing their misfolding and subsequent aggregation into harmful oligomers. In vivo studies using transgenic mouse models of Alzheimer's disease have demonstrated significant reductions in brain amyloid pathology, including both amyloid plaques and soluble Aβ levels. This guide provides a detailed overview of the key preclinical findings, the experimental methodologies employed, and the underlying molecular interactions that substantiate the therapeutic potential of valiltramiprosate.

Mechanism of Action: Inhibition of Aβ42 Oligomerization

Valiltramiprosate's therapeutic rationale is based on targeting the upstream cascade of amyloid pathology. After oral administration, it is rapidly converted to its active agent, tramiprosate (homotaurine). Tramiprosate, along with its metabolite 3-sulfopropanoic acid (3-SPA), directly interacts with soluble Aβ42 monomers.[1] This interaction is characterized by a multi-ligand binding mode, which stabilizes the Aβ42 monomers in a conformation that is unfavorable for aggregation.[2][3] This effectively prevents the formation of small, neurotoxic Aβ42 oligomers, which are considered key drivers of synaptic dysfunction and neuronal injury in Alzheimer's disease.[2][3]

The specific binding sites of tramiprosate on the Aβ42 monomer have been identified as key amino acid residues, including Lys16, Lys28, and Asp23.[2][3] By binding to these sites, tramiprosate "envelopes" the monomer, preventing the conformational changes necessary for the initiation of the aggregation process. This upstream mechanism of action distinguishes valiltramiprosate from many antibody-based therapies that primarily target downstream amyloid aggregates like plaques.

Quantitative Preclinical Data

The preclinical efficacy of valiltramiprosate's active moiety, tramiprosate, has been quantified in both in vitro and in vivo models. These studies provide concrete evidence of its ability to interfere with the amyloid cascade.

Table 1: In Vitro Inhibition of Aβ42 Oligomerization

| Assay Type | Molar Excess of Tramiprosate to Aβ42 | Observed Effect | Reference |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | 100-fold | Partial reduction in detectable Aβ42 oligomers | [2] |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | 1000-fold | Complete abrogation of the full range of Aβ42 oligomer species | [2] |

Table 2: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (TgCRND8)

| Parameter Measured | Treatment Regimen | Outcome | Reference |

| Cerebral Insoluble Amyloid Plaques | Chronic oral administration of tramiprosate | ~30% reduction in brain amyloid plaque load | [1] |

| Soluble and Insoluble Aβ40 | Chronic oral administration of tramiprosate | Significant reduction (~30%) in cerebral levels | [1] |

| Soluble and Insoluble Aβ42 | Chronic oral administration of tramiprosate | Significant reduction (~30%) in cerebral levels | [1] |

| Plasma Aβ Levels | Chronic oral administration of tramiprosate | Dose-dependent reduction | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections describe the methodologies used in key studies evaluating tramiprosate.

In Vitro Aβ42 Aggregation Assays

Objective: To determine the effect of tramiprosate on the formation of Aβ42 oligomers from monomeric Aβ42.

Methods:

-

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique was used to separate and detect different Aβ42 oligomer species based on their size, shape, and charge. While specific instrument parameters from the original studies are not fully detailed in the available literature, a general workflow can be described.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to identify the specific amino acid residues on Aβ42 that interact with tramiprosate.

-

Thioflavin T (ThT) Assay: A common method to monitor the formation of amyloid fibrils in real-time. An increase in ThT fluorescence indicates fibril formation.

-

Transmission Electron Microscopy (TEM) and High-Speed Atomic Force Microscopy (HS-AFM): These imaging techniques were used to visualize the morphology of Aβ42 aggregates in the presence and absence of the compound, confirming the inhibition of fibril formation.

In Vivo Studies in a Transgenic Mouse Model

Objective: To assess the in vivo efficacy of tramiprosate in reducing Alzheimer's-like pathology in a relevant animal model.

Animal Model: TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop amyloid plaques and cognitive deficits.

General Protocol:

-

Animal Dosing: TgCRND8 mice were treated with daily oral doses of tramiprosate or a placebo control over a chronic period.

-

Tissue Collection: At the end of the treatment period, the mice were euthanized, and their brains were collected.

-

Brain Tissue Analysis:

-

Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify the amyloid plaque burden.

-

ELISA: Brain homogenates were analyzed using enzyme-linked immunosorbent assays (ELISAs) to measure the levels of soluble and insoluble Aβ40 and Aβ42.

-

-

Plasma Analysis: Blood samples were collected to measure plasma Aβ levels, also typically by ELISA.

Conclusion

The preclinical evidence for valiltramiprosate, through studies of its active moiety tramiprosate, provides a strong foundation for its clinical development. The consistent findings across various in vitro assays and in vivo models point to a clear mechanism of action: the inhibition of Aβ42 oligomer formation by stabilizing Aβ42 monomers. The quantitative data demonstrating a significant reduction in amyloid pathology in a transgenic mouse model further substantiates its disease-modifying potential. This upstream targeting of the amyloid cascade represents a promising therapeutic strategy for Alzheimer's disease.

References

- 1. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzheon.com [alzheon.com]

The Journey of ALZ-801: A Technical Deep Dive into the Development of a Novel Prodrug for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating innovative therapeutic strategies. This technical guide provides a comprehensive overview of the discovery and development of ALZ-801 (valiltramiprosate), an oral prodrug of tramiprosate, designed to combat the neurodegenerative cascade of AD. We delve into the scientific rationale underpinning its creation, its mechanism of action targeting amyloid-beta (Aβ) oligomerization, and the preclinical and clinical data that have shaped its developmental trajectory. This document serves as a detailed resource, offering insights into the experimental methodologies and quantitative outcomes that define the scientific story of this compound.

Introduction: The Rationale for a Prodrug Approach

Tramiprosate, a small, orally administered molecule, showed initial promise in targeting the amyloid cascade, a central pathological hallmark of AD. However, its clinical development was hampered by high inter-individual pharmacokinetic variability and gastrointestinal side effects.[1] This led to the development of this compound, a prodrug of tramiprosate, by conjugating it with the amino acid L-valine.[1] This strategic modification was designed to enhance oral bioavailability, improve pharmacokinetic properties, and increase gastrointestinal tolerability, thereby delivering the active moiety, tramiprosate, and its active metabolite, 3-sulfopropanoic acid (3-SPA), to the brain more effectively.[1][2][3]

Mechanism of Action: Targeting the Genesis of Neurotoxicity

This compound's therapeutic strategy is centered on preventing the formation of toxic Aβ oligomers, which are considered key instigators of synaptic dysfunction and neuronal death in AD.[4][5] Unlike antibody-based therapies that primarily target existing amyloid plaques, this compound acts upstream in the amyloid cascade.[6] The active agent, tramiprosate, and its metabolite 3-SPA, bind to and stabilize Aβ42 monomers, preventing their misfolding and subsequent aggregation into neurotoxic oligomers.[2][4][7] This "enveloping" mechanism effectively sequesters the amyloid peptides, inhibiting the initial and critical step of oligomer formation.[4][5]

Preclinical Development: Demonstrating Proof-of-Concept

The efficacy of this compound in preventing Aβ aggregation and reducing cytotoxicity has been extensively evaluated in preclinical studies. These investigations employed a range of biophysical and cellular assays to characterize the interaction of this compound's active components with Aβ peptides.

Inhibition of Amyloid-beta Aggregation

Key experiments demonstrated that this compound effectively inhibits the formation of Aβ42 fibrils.

-

Thioflavin T (ThT) Assay: This fluorescence-based assay is a standard method for monitoring amyloid fibril formation. In the presence of this compound, a significant dose-dependent increase in the lag time and a decrease in the fluorescence intensity at the plateau stage were observed, indicating an inhibition of Aβ42 fibril formation.[8][9]

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of amyloid fibril morphology. Studies showed that incubation of low-molecular-weight (LMW)-Aβ42 with this compound resulted in a dose-dependent reduction in the number and length of amyloid fibrils.[8][9]

-

High-Speed Atomic Force Microscopy (HS-AFM): This advanced imaging technique allows for real-time observation of molecular processes. HS-AFM studies revealed that this compound inhibits the elongation of Aβ42 fibrils from LMW-Aβ42 in the presence of Aβ42 seeds. Furthermore, this compound was observed to promote the formation of larger, globular, and likely less toxic, Aβ aggregates.[8][9]

Reduction of Amyloid-beta Induced Cytotoxicity

The neuroprotective effects of this compound were assessed using cellular assays.

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.

Studies using these assays demonstrated that this compound can prevent the cytotoxicity induced by LMW-Aβ42.[8][9] However, it did not show a significant effect on the cytotoxicity caused by high-molecular-weight Aβ42 aggregates, highlighting its specific action on the early stages of aggregation.[8][9]

Clinical Development: A Precision Medicine Approach

The clinical development of this compound has been characterized by a precision medicine strategy, focusing on a genetically defined subpopulation of AD patients: carriers of the apolipoprotein E4 (APOE4) allele, particularly those homozygous for this allele (APOE4/4).[6] This patient group is at a significantly higher risk for developing AD and exhibits a more aggressive disease course.

Pharmacokinetics and Safety Profile

Phase 1 studies in healthy volunteers demonstrated that this compound has an improved pharmacokinetic profile compared to tramiprosate, with lower inter-individual variability and better gastrointestinal tolerability.[10] The oral bioavailability of this compound was estimated to be 52%.[10] A dose of 265 mg of this compound twice daily was found to achieve the same blood exposure as the 150 mg twice-daily dose of tramiprosate used in its Phase 3 trials.[10] Importantly, this compound has shown a favorable safety profile, with no increased risk of vasogenic edema (ARIA-E), a side effect observed with some anti-amyloid antibody therapies.[1][10]

Clinical Efficacy and Biomarker Studies

This open-label study evaluated the effects of this compound (265 mg twice daily) on AD biomarkers in APOE4 carriers with early AD.[11]

Key Findings:

-

Significant reductions in plasma phosphorylated tau at threonine 181 (p-tau181), a key biomarker of neurodegeneration.[12]

-

Preservation of brain structure, with reduced hippocampal atrophy as measured by MRI.[12]

-

Improvements in cognitive assessments at multiple time points.[12]

This pivotal, randomized, double-blind, placebo-controlled trial enrolled 325 APOE4/4 homozygous individuals with early AD.[13][14] The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) at 78 weeks.[14]

Topline Results:

-

The trial did not meet its primary endpoint in the overall population.[10][14]

-

In a prespecified analysis of patients with mild cognitive impairment (MCI), a nominally significant benefit on cognition was observed.[10]

-

Significant slowing of hippocampal atrophy was seen in the overall study population.[10]

-

The safety profile remained favorable, with no increased risk of vasogenic brain edema.[13]

Experimental Protocols: A Closer Look at the Methodologies

A cornerstone of robust drug development is the rigorous application of well-defined experimental protocols. Below are detailed overviews of the key methodologies employed in the evaluation of this compound.

Preclinical Assays

Thioflavin T (ThT) Assay Protocol:

-

Preparation of Reagents: A stock solution of ThT is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Aβ42 peptide is prepared to obtain a solution of LMW species.

-

Assay Setup: The reaction is typically performed in a 96-well plate format. Aβ42 is incubated in the presence or absence of varying concentrations of this compound.

-

Fluorescence Measurement: ThT is added to the wells, and fluorescence is measured at excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively, using a plate reader. Measurements are taken at regular intervals to monitor the kinetics of fibril formation.

Transmission Electron Microscopy (TEM) Protocol:

-

Sample Preparation: Aliquots of the Aβ42 incubation mixtures (with and without this compound) are applied to carbon-coated copper grids.

-

Negative Staining: The grids are stained with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.

-

Imaging: The grids are visualized using a transmission electron microscope to observe the morphology of the Aβ aggregates.

High-Speed Atomic Force Microscopy (HS-AFM) Protocol:

-

Surface Preparation: A freshly cleaved mica surface is used as the substrate for imaging.

-

Sample Application: A solution of LMW-Aβ42 and Aβ42 seeds, with or without this compound, is applied to the mica surface.

-

Real-Time Imaging: The aggregation process is observed in real-time using the HS-AFM, allowing for the visualization of fibril elongation and oligomer formation.

MTT and LDH Cytotoxicity Assay Protocols:

-

Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in 96-well plates.

-

Treatment: The cells are treated with LMW-Aβ42 that has been pre-incubated with or without this compound.

-

Assay Procedure:

-

MTT Assay: MTT reagent is added to the wells, and after an incubation period, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.

-

LDH Assay: The cell culture supernatant is collected, and the LDH activity is measured using a commercially available kit.

-

Clinical Assessments

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13): The ADAS-Cog13 is a standardized, rater-administered instrument designed to assess the severity of cognitive dysfunction in individuals with AD. It consists of 13 items that evaluate various cognitive domains, including memory, language, praxis, and orientation. The total score ranges from 0 to 85, with higher scores indicating greater cognitive impairment.

Hippocampal Volume Measurement via MRI:

-

Image Acquisition: High-resolution T1-weighted MRI scans of the brain are acquired.

-

Image Processing: The MRI data are processed using specialized software to segment the hippocampus from the surrounding brain structures.

-

Volumetric Analysis: The volume of the hippocampus is calculated and often normalized to the total intracranial volume to account for individual differences in head size. Changes in hippocampal volume over time are used as a surrogate marker for neurodegeneration.

Quantitative Data Summary

The following tables summarize key quantitative data from the development of this compound.

Table 1: Pharmacokinetic Parameters of this compound and Tramiprosate

| Parameter | This compound (265 mg BID) | Tramiprosate (150 mg BID) |

| Oral Bioavailability | ~52%[10] | Lower, more variable |

| Inter-individual Variability | Low[10] | High[1] |

| GI Tolerability | Improved[1] | Nausea, vomiting reported[1] |

Table 2: Key Efficacy and Safety Outcomes from the Phase 3 APOLLOE4 Trial

| Outcome | Overall Population | MCI Subgroup |

| ADAS-Cog13 (Primary Endpoint) | Not met[10][14] | Nominally significant benefit[10] |

| Hippocampal Atrophy | Significantly slowed[10] | Data not specified |

| Vasogenic Edema (ARIA-E) | No increased risk[13] | No increased risk |

Conclusion and Future Directions

This compound represents a rationally designed, orally available small molecule that targets the critical early stages of the amyloid cascade. Its development has been guided by a precision medicine approach, focusing on the genetically at-risk APOE4/4 population. While the pivotal Phase 3 trial did not meet its primary endpoint in the overall early AD population, the encouraging signals in the MCI subgroup, coupled with the consistent positive effects on biomarkers of neurodegeneration and a favorable safety profile, suggest that this compound may hold promise as a disease-modifying therapy, particularly in the earliest symptomatic stages of Alzheimer's disease. Further investigation is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this novel therapeutic agent. The journey of this compound underscores the complexity of developing treatments for Alzheimer's disease and highlights the importance of innovative drug design and targeted clinical trial strategies.

References

- 1. This compound prevents amyloid β-protein assembly and reduces cytotoxicity: A preclinical experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Speed Atomic Force Microscopy of Individual Amyloidogenic Protein Assemblies | Springer Nature Experiments [experiments.springernature.com]

- 3. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioflavin T spectroscopic assay [assay-protocol.com]

- 5. Exploring the Value of MRI Measurement of Hippocampal Volume for Predicting the Occurrence and Progression of Alzheimer's Disease Based on Artificial Intelligence Deep Learning Technology and Evidence-Based Medicine Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steps to standardization and validation of hippocampal volumetry as a biomarker in clinical trials and diagnostic criteria for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. Transmission electron microscopy assay [assay-protocol.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neurology.org [neurology.org]

- 13. researchgate.net [researchgate.net]

- 14. alzforum.org [alzforum.org]

A Technical Guide to the Role of 3-Sulfopropanoic Acid (3-SPA), the Active Metabolite of ALZ-801, in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALZ-801 (valiltramiprosate) is an investigational, oral, small-molecule drug candidate in late-stage clinical development for the treatment of Alzheimer's disease (AD).[1][2][3] It functions as a prodrug of tramiprosate, designed for improved pharmacokinetic properties and gastrointestinal tolerability.[1][4] Upon administration, this compound is rapidly converted to tramiprosate, which is then metabolized to its primary and sole active metabolite, 3-sulfopropanoic acid (3-SPA).[5][6][7]

A significant finding in the development of this compound was the discovery that 3-SPA is also an endogenous molecule present in the human brain and cerebrospinal fluid (CSF), where it is thought to play a physiological role in neuroprotection.[1][8] Both tramiprosate and 3-SPA exert their therapeutic effect by inhibiting the initial and critical step in the amyloid cascade: the aggregation of amyloid-beta (Aβ) monomers into neurotoxic soluble oligomers.[6][9][10] This upstream mechanism of action distinguishes this compound from amyloid-targeting antibodies that focus on removing existing plaques. This guide provides a detailed examination of the metabolism, mechanism of action, pharmacokinetics, and clinical significance of 3-SPA, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolism and Pharmacokinetics of this compound and 3-SPA

This compound is a valine conjugate of tramiprosate. This prodrug design enhances its oral bioavailability and reduces the high interindividual pharmacokinetic variability observed with its parent compound, tramiprosate.[11][12]

Metabolic Pathway

Following oral administration, this compound is efficiently absorbed and rapidly converted in the plasma and liver to tramiprosate and the amino acid valine.[4][6] Tramiprosate then undergoes metabolism to generate a single major metabolite, 3-SPA.[4][6] Both tramiprosate and 3-SPA are pharmacologically active and readily cross the blood-brain barrier.[4][6] The primary route of excretion for both compounds is renal clearance.[4][5]

Pharmacokinetic Profile

This compound was developed to overcome the pharmacokinetic limitations of tramiprosate. Clinical studies have demonstrated that this compound provides more consistent and predictable plasma concentrations of tramiprosate and 3-SPA with low inter-subject variability.[5][12]

Table 1: Pharmacokinetic Properties of 3-SPA and Related Compounds

| Parameter | Value | Species | Reference |

|---|---|---|---|

| 3-SPA | |||

| Oral Bioavailability | ~100% | Rat | [13] |

| Brain Penetration | ~25% | Rat | [13] |

| Tramiprosate (from this compound) | |||

| Brain Penetration | ~40% | Human | [4][14] |

| This compound |

| Oral Bioavailability | 52% | Human |[14] |

CSF Concentrations of 3-SPA

Clinical research has quantified 3-SPA levels in the cerebrospinal fluid (CSF), confirming its presence as an endogenous molecule and showing significantly increased concentrations following treatment. This elevated exposure in the brain is believed to contribute directly to the therapeutic effect.

Table 2: Cerebrospinal Fluid (CSF) Concentrations of 3-SPA

| Patient Group | Mean 3-SPA Concentration (nM) | Fold Increase | Reference |

|---|---|---|---|

| Drug-Naïve Patients with Cognitive Deficits | 11.7 ± 4.3 | - | [1][4] |

| AD Patients Treated with Tramiprosate (150 mg BID) | 135 ± 51 | Up to 12.6x |[1][4][11] |

Mechanism of Action: Targeting Aβ Oligomer Formation

The central tenet of the amyloid hypothesis is that the aggregation of Aβ peptides, particularly into soluble oligomers, is a primary neurotoxic event that drives AD pathogenesis.[15][16] 3-SPA and tramiprosate act at the very beginning of this process.

Inhibition of Aβ42 Aggregation

In vitro studies have shown that 3-SPA potently inhibits the aggregation of Aβ42 monomers into small, toxic oligomers.[1][4] The mechanism involves a multi-ligand interaction where 3-SPA and tramiprosate bind to Aβ42 monomers, stabilizing their conformation and preventing the misfolding that initiates the aggregation cascade.[4][14] This "enveloping" effect effectively blocks the formation of the toxic oligomer species that are closely correlated with the onset of synaptic dysfunction and cognitive decline.[9][10] The efficacy of 3-SPA in this role is comparable to that of tramiprosate.[4][17]

The Endogenous "Aβ Oligomer Brake Pathway"

The discovery of 3-SPA as a naturally occurring molecule in the human brain has led to the hypothesis of a physiological "Aβ oligomer brake pathway".[8] This suggests that 3-SPA may be part of an endogenous protective mechanism that modulates the neurotoxic effects of Aβ aggregation in the aging brain.[8] An inverse correlation has been observed between the severity of cognitive impairment and the concentration of 3-SPA in individuals with mild to moderate AD, lending support to this hypothesis.[13] Treatment with this compound, by increasing brain levels of 3-SPA, effectively augments this natural defense system.[9]

Clinical Data and Therapeutic Significance

The clinical development program for this compound has focused on genetically defined populations, particularly carriers of the apolipoprotein E4 (APOE4) allele, who are at higher risk for AD.[9] The therapeutic effects of this compound are attributed to the combined action of tramiprosate and its metabolite, 3-SPA.

Table 3: Summary of Key Clinical Trial Results for this compound

| Trial / Endpoint | Result | Patient Population | Reference |

|---|---|---|---|

| Phase 2 Biomarker Study (NCT04693520) | APOE4 Carriers, Early AD | ||

| Plasma p-tau181 | 31% reduction at 104 weeks (Primary Endpoint Met) | [18] | |

| Hippocampal Atrophy | 28% lower rate vs. ADNI external control | [18] | |

| Plasma Aβ42 | 4% reduction between weeks 52 and 104 | [18] | |

| Phase 3 APOLLOE4 Study (NCT04770220) | APOE4/4 Homozygotes, Early AD | ||

| Cognitive & Functional Benefits | Observed in prespecified analysis of MCI stage patients | ||

| Brain Atrophy | Neuroprotective effects observed on volumetric MRI |

| Safety | Favorable profile, no increased risk of vasogenic edema (ARIA-E) | |[11] |

The cognitive improvements and neuroprotective effects seen in these trials may be attributed, at least in part, to the therapeutic concentrations of 3-SPA achieved in the brain.[2][8] The favorable safety profile, notably the absence of amyloid-related imaging abnormalities (ARIA-E), is consistent with this compound's mechanism of preventing oligomer formation rather than clearing established plaques.[11]

Key Experimental Protocols

The characterization of 3-SPA has been enabled by advanced analytical and experimental methods.

Protocol: Quantification of 3-SPA in Human CSF

This protocol outlines the method used to identify and quantify 3-SPA concentrations in patient samples.[1][4]

Objective: To confirm the identity and measure the concentration of 3-SPA in CSF from drug-naïve and tramiprosate-treated AD patients.

Methodology: Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Collection: Lumbar CSF samples are collected from study participants. For the pivotal study, samples were analyzed from 64 drug-naïve patients with cognitive deficits and 6 AD patients treated with tramiprosate 150 mg twice daily for 78 weeks.[4]

-

Sample Preparation: CSF samples are prepared for analysis, which typically involves protein precipitation and centrifugation to obtain a clear supernatant.

-

LC Separation: The prepared sample is injected into a liquid chromatography system. A specific column (e.g., a reverse-phase C18 column) is used to separate the components of the sample based on their physicochemical properties. A gradient elution with a mobile phase (e.g., a mixture of water, acetonitrile, and a modifying agent like formic acid) is employed.

-

MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is used to generate charged ions of the analytes.

-

Mass Analysis: The first mass analyzer (Q1) is set to select the precursor ion corresponding to the mass-to-charge ratio (m/z) of 3-SPA.

-

Fragmentation: The selected precursor ions are fragmented in a collision cell (Q2).

-

Product Ion Analysis: The second mass analyzer (Q3) scans for specific product ions characteristic of 3-SPA.

-

-

Quantification: The concentration of 3-SPA is determined by comparing the peak area of the detected product ions against a standard curve generated using a known concentration of a 3-SPA reference standard.[4]

Protocol: In Vitro Aβ42 Oligomer Inhibition Assay

This protocol describes the method used to evaluate the direct effect of 3-SPA on amyloid aggregation.[4]

Objective: To characterize the interaction of 3-SPA with Aβ42 monomers and its effect on oligomer formation.

Methodology: Ion-Mobility Spectrometry–Mass Spectrometry (IMS-MS)

-

Reagent Preparation: Synthetic Aβ42 peptides are prepared in a solution that promotes monomeric form. A separate solution of 3-SPA is prepared at various concentrations.

-

Incubation: Aβ42 monomers are incubated at a physiological temperature (e.g., 37°C) either alone (control) or in the presence of a molar excess of 3-SPA. Samples are taken at different time points (e.g., 0, 24, 48 hours).

-

IMS-MS Analysis:

-

Samples are introduced into the IMS-MS instrument using nano-electrospray ionization.

-

Ion Mobility Separation: In the gas phase, ions are separated based on their size, shape, and charge (their drift time through a gas-filled cell). This allows for the separation of Aβ42 monomers, dimers, trimers, and larger oligomers.

-

Mass-to-Charge Measurement: Following mobility separation, the m/z of each species is measured by the mass spectrometer.

-

-

Data Analysis: The resulting spectra show the distribution of different Aβ42 oligomeric species. The efficacy of 3-SPA is determined by comparing the oligomer profiles of the 3-SPA-treated samples to the control samples, looking for a reduction in the formation of oligomers.

-

Molecular Dynamics: Computational molecular dynamics simulations are used to model the interactions between 3-SPA and Aβ42 monomers to visualize the binding sites and understand the conformational stabilization at an atomic level.[4]

Conclusion

3-sulfopropanoic acid (3-SPA) is a central molecule in the therapeutic strategy of this compound for Alzheimer's disease. It is not merely a byproduct of metabolism but a key active agent with a potent and clinically relevant mechanism of action. Its dual identity as both an endogenous neuroprotective agent and the primary active metabolite of an advanced clinical candidate underscores its importance.[4][8][17]

By inhibiting the formation of toxic Aβ oligomers, 3-SPA targets the genesis of AD pathology, an upstream approach that offers the potential for true disease modification with a favorable safety profile.[3][10] The quantitative data from pharmacokinetic and clinical studies, supported by detailed experimental protocols, provide a robust foundation for understanding the critical role of 3-SPA. For drug development professionals and researchers, the story of 3-SPA highlights a promising path forward for an oral, safe, and effective treatment for Alzheimer's disease.

References

- 1. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug this compound that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzheon.com [alzheon.com]

- 3. The potential of this compound as an oral small molecule treatment for Alzheimer’s disease | VJDementia [vjdementia.com]

- 4. Discovery and Identification of an Endogenous Metabolite of Tramiprosate and Its Prodrug this compound that Inhibits Beta Amyloid Oligomer Formation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics of Oral this compound/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics of Oral this compound/Valiltramiprosate in a 2-Year Phase 2 Trial of APOE4 Carriers with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzheon.com [alzheon.com]

- 8. 3-SPA: Endogenous Substance Inhibits Formation Of Beta Amyloid Oligomers - Sciencebeta [sciencebeta.com]

- 9. alzheon.com [alzheon.com]

- 10. alzheon.com [alzheon.com]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. alzforum.org [alzforum.org]

- 13. Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a patent spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Review of valiltramiprosate (this compound) for the treatment of Alzheimer's disease: a novel small molecule with disease modifying potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptide Blocks Alzheimerâs Protein Clumps | RedShiftBio [redshiftbio.com]

- 16. Modulation of Alzheimer's amyloid β peptide oligomerization and toxicity by extracellular Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neurologylive.com [neurologylive.com]

The Genetic Rationale for Precision Targeting of APOE4/4 Homozygotes with Valiltramiprosate (Alz-801) in Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Valiltramiprosate (Alz-801), an innovative oral small-molecule prodrug of tramiprosate, is at the forefront of a precision medicine approach to treating Alzheimer's disease (AD). Its development is specifically focused on individuals homozygous for the apolipoprotein E4 (APOE4) allele, a genetic subgroup with the highest risk and accelerated progression of AD. This technical guide delineates the compelling genetic and molecular basis for this targeted strategy, summarizing the mechanism of action, preclinical evidence, and clinical trial data that underpin the therapeutic hypothesis. This compound acts upstream in the amyloid cascade, uniquely inhibiting the formation of neurotoxic beta-amyloid (Aβ) oligomers, a key pathogenic driver in AD. This targeted approach in a genetically defined population represents a significant step forward in the development of safer and more effective disease-modifying therapies for Alzheimer's disease.

Introduction: The APOE4 Genetic Imperative in Alzheimer's Disease

The apolipoprotein E (APOE) gene is the most significant genetic risk factor for late-onset Alzheimer's disease. The ε4 allele (APOE4) confers a substantially increased risk, with a gene-dose effect. Individuals heterozygous for APOE4 (one copy of the allele) have a 3-4 fold increased risk, while APOE4/4 homozygotes (two copies) face an 8-12 fold higher risk and exhibit an earlier age of onset.[1][2] This heightened risk in APOE4 carriers is strongly associated with a greater burden of cerebral amyloid pathology, including the accumulation of soluble Aβ oligomers, which are considered the most neurotoxic species in the amyloid cascade.[3] Consequently, APOE4/4 homozygotes represent a patient population with a pronounced and accelerated disease course, making them a critical target for disease-modifying interventions.

Mechanism of Action: Inhibition of Amyloid-Beta Oligomer Formation

This compound is a prodrug of tramiprosate, designed for improved oral bioavailability and gastrointestinal tolerability.[4] Following oral administration, this compound is rapidly converted to tramiprosate.[5] The primary mechanism of action of tramiprosate is the inhibition of Aβ oligomer formation.[6] It interacts with soluble Aβ monomers, stabilizing their conformation and preventing their misfolding and aggregation into neurotoxic oligomers.[3][7] This "enveloping" molecular mechanism acts at the initial stages of the amyloid cascade, upstream of plaque formation.[3][8] By preventing the formation of these toxic oligomers, this compound aims to mitigate the downstream pathological events, including synaptic dysfunction, neuronal damage, and cognitive decline that characterize Alzheimer's disease.[9]

Signaling Pathway of this compound in Preventing Aβ Oligomerization

Caption: this compound is converted to tramiprosate, which stabilizes Aβ monomers, preventing their misfolding and aggregation into neurotoxic oligomers.

Preclinical Evidence

A robust body of preclinical research supports the mechanism of action of tramiprosate and its prodrug, this compound. These studies have utilized a variety of in vitro and in vivo models to demonstrate the inhibitory effects on Aβ aggregation and neurotoxicity.

In Vitro Studies

In vitro experiments have been instrumental in elucidating the direct interaction of tramiprosate with Aβ peptides and its impact on the aggregation process.

Table 1: Summary of Key In Vitro Preclinical Studies

| Experiment Type | Key Findings | References |

| Thioflavin T (ThT) Assay | Tramiprosate inhibits Aβ42 fibril formation in a dose-dependent manner. | [8] |

| Transmission Electron Microscopy (TEM) | Visualization of reduced Aβ42 fibril formation in the presence of tramiprosate. | [8] |

| High-Speed Atomic Force Microscopy (HS-AFM) | Real-time observation of tramiprosate inhibiting the elongation of Aβ42 fibrils from low-molecular-weight species. | [8] |

| MTT and LDH Assays | Tramiprosate protects neuronal cells from Aβ42-induced cytotoxicity. | [8] |

In Vivo Studies

Animal models of Alzheimer's disease have provided crucial in vivo validation of the therapeutic potential of tramiprosate.

Table 2: Summary of Key In Vivo Preclinical Studies

| Animal Model | Key Findings | References |

| TgCRND8 Mice | Chronic oral administration of tramiprosate resulted in a significant reduction in brain amyloid plaque load and decreased levels of soluble and insoluble Aβ40 and Aβ42. | [3] |

Clinical Development Program

The clinical development of this compound has been strategically focused on APOE4 carriers, particularly APOE4/4 homozygotes, based on the strong genetic rationale and post-hoc analyses of previous tramiprosate trials that showed a gene-dose effect.[10]

APOLLOE4 Phase 3 Trial

The APOLLOE4 study (NCT04770220) is a pivotal Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in early AD subjects homozygous for the APOE4 allele.[2][8]

Table 3: APOLLOE4 Phase 3 Trial Design

| Parameter | Description |

| Population | 325 subjects with early Alzheimer's disease (Mild Cognitive Impairment or mild AD dementia) and two copies of the APOE4 allele (APOE4/4 homozygotes). |

| Intervention | Oral valiltramiprosate (265 mg twice daily) or placebo. |

| Duration | 78 weeks. |

| Primary Outcome | Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13). |

| Key Secondary Outcomes | Clinical Dementia Rating–Sum of Boxes (CDR-SB), Amsterdam-Instrumental Activities of Daily Living (A-IADL). |

While the overall study population did not meet the primary endpoint, a prespecified analysis of patients at the Mild Cognitive Impairment (MCI) stage showed nominally statistically significant and clinically meaningful cognitive benefits.[4][8] Importantly, this compound demonstrated a favorable safety profile with no increased risk of vasogenic edema (ARIA-E), a significant concern with other anti-amyloid therapies, particularly in APOE4 carriers.[2][8]

Phase 2 Biomarker Study

A Phase 2 open-label biomarker study (NCT04693520) evaluated the effects of this compound on AD biomarkers in APOE4 carriers (both homozygotes and heterozygotes).[8][9]

Table 4: Phase 2 Biomarker Study Key Findings

| Biomarker | Key Findings at 104 weeks | References |

| Plasma p-tau181 | Significant reduction from baseline. | [8] |

| Plasma Aβ42/Aβ40 ratio | Stabilized, arresting the progressive decline. | [6][10] |

| Cerebrospinal Fluid (CSF) Aβ42 | Arrested the progressive decline. | [6][10] |

| Hippocampal Volume | Slowed decline compared to external controls. | [8] |

These biomarker results provide evidence of target engagement and disease modification, supporting the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols employed in the preclinical and clinical evaluation of this compound.

Preclinical Experimental Protocols

-

Thioflavin T (ThT) Assay: Aβ42 monomers are incubated with or without varying concentrations of tramiprosate. At specified time points, aliquots are mixed with ThT solution, and fluorescence is measured (excitation ~440 nm, emission ~482 nm) to quantify fibril formation.[5]

-

Transmission Electron Microscopy (TEM): Following incubation, samples of Aβ42 with and without tramiprosate are applied to carbon-coated copper grids, negatively stained (e.g., with uranyl acetate), and visualized using a transmission electron microscope to assess fibril morphology.[11]

-

High-Speed Atomic Force Microscopy (HS-AFM): Aβ42 monomers are introduced into a fluid cell with a mica substrate. The aggregation process, in the presence or absence of this compound, is imaged in real-time to observe the dynamics of fibril elongation.[7]

-

MTT Assay: Neuronal cell lines (e.g., SH-SY5Y) are treated with pre-aggregated Aβ42 with or without tramiprosate. Cell viability is assessed by the reduction of MTT to formazan, measured spectrophotometrically.[12][13]

-

LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is quantified as a measure of cytotoxicity in neuronal cells exposed to Aβ42 with or without tramiprosate.[12][13]

-

TgCRND8 Mouse Model: These transgenic mice, which overexpress a mutant human amyloid precursor protein, are treated with oral tramiprosate or vehicle. Following the treatment period, brains are harvested, and amyloid plaque burden is quantified by immunohistochemistry and ELISA for Aβ40 and Aβ42 levels in brain homogenates.[3][14]

Clinical Trial Methodologies

-

Patient Population: Subjects aged 50-80 with a diagnosis of early AD (MCI or mild dementia), confirmed APOE4/4 genotype, and a Mini-Mental State Examination (MMSE) score ≥ 22.

-

Randomization and Blinding: Participants are randomized in a 1:1 ratio to receive this compound (265 mg BID) or a matching placebo in a double-blind manner.

-

Assessments: Cognitive (ADAS-Cog13), functional (CDR-SB, A-IADL), and safety assessments are conducted at baseline and regular intervals throughout the 78-week study. Brain MRI scans are performed to monitor for structural changes and safety, including ARIA.[4][15]

-

Sample Collection: Plasma and CSF samples are collected at baseline and multiple time points throughout the 104-week study.

-

Biomarker Analysis: Plasma p-tau181, Aβ42, and Aβ40 are measured using highly sensitive immunoassays, such as Simoa (Single Molecule Array) or validated ELISA methods. CSF biomarkers are also analyzed using established immunoassays. All analyses are performed in a central, certified laboratory to ensure consistency and quality.[8][16]

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro Aβ Aggregation and Cytotoxicity Studies

Caption: Workflow for preclinical in vitro assessment of this compound's effect on Aβ aggregation and cytotoxicity.

Logical Relationship of the Targeted Drug Development Approach

Caption: The logical framework guiding the precision medicine approach for this compound development in APOE4/4 homozygotes.

Conclusion

The focused development of valiltramiprosate (this compound) for APOE4/4 homozygous individuals with Alzheimer's disease exemplifies a paradigm shift towards precision medicine in neurodegenerative disorders. The strong genetic rationale, coupled with a well-defined mechanism of action targeting the formation of neurotoxic Aβ oligomers, provides a solid foundation for this approach. Preclinical data consistently demonstrate the anti-aggregation and neuroprotective effects of the active moiety, tramiprosate. While the pivotal APOLLOE4 Phase 3 trial did not meet its primary endpoint in the overall population, the promising signals in the MCI subgroup, along with a favorable safety profile devoid of vasogenic edema, underscore the potential of this targeted therapy. The biomarker data from the Phase 2 study further reinforce the biological activity of this compound. Continued investigation and analysis of the long-term extension studies will be critical in fully elucidating the disease-modifying potential of this promising oral agent for this high-risk, genetically defined patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. alzheon.com [alzheon.com]

- 3. Targeting soluble Abeta peptide with Tramiprosate for the treatment of brain amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assay-protocol.com [assay-protocol.com]

- 6. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer's Disease Using Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alzheon.com [alzheon.com]

- 9. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Cerebrospinal Fluid, Plasma β-Amyloid Biomarkers, and Cognition from a 2-Year Phase 2 Trial Evaluating Oral this compound/Valiltramiprosate in APOE4 Carriers with Early Alzheimer’s Disease Using Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transmission electron microscopy assay [assay-protocol.com]

- 12. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of amyloid-beta peptide aggregation rescues the autophagic deficits in the TgCRND8 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Structural Analysis of ALZ-801 Interaction with Amyloid-Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural interaction between ALZ-801 (valiltramiprosate) and amyloid-beta (Aβ), the peptide central to the pathology of Alzheimer's disease. This compound, a prodrug of tramiprosate, is an orally administered small molecule designed to inhibit the formation of neurotoxic Aβ oligomers.[1] This document summarizes the current understanding of its mechanism of action, presents quantitative data from key experiments, details the experimental protocols used to elucidate this interaction, and provides visualizations of the relevant pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a valine-conjugated prodrug of tramiprosate, a compound that has been shown to inhibit the aggregation of Aβ peptides.[2] The primary mechanism of action of this compound's active moiety, tramiprosate, is to bind to soluble Aβ monomers, stabilizing them and preventing their misfolding and subsequent aggregation into toxic oligomers and fibrils.[3][4] This "enveloping mechanism" is a multi-ligand interaction that differs from a traditional 1:1 binding, effectively sequestering Aβ monomers and redirecting them from the amyloidogenic pathway.[5] Studies have shown that tramiprosate interacts with key amino acid residues of Aβ42, such as Lys16, Lys28, and Asp23, which are crucial for the formation of toxic oligomers.[3][5] By inhibiting the initial steps of aggregation, this compound acts upstream in the amyloid cascade.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the interaction of this compound and its active form, tramiprosate, with amyloid-beta.

Table 1: Inhibition of Aβ42 Aggregation by this compound (Thioflavin T Assay) [7]

| This compound Concentration | Aβ42 Concentration | Effect on Aggregation |

| 2.5 mM | 25 µM | Prolonged lag and elongation time, decreased fluorescence |

| 25 mM | 25 µM | Slight increase in fluorescence over 24 hours |

Table 2: Kinetic Parameters of Aβ42 Aggregation in the Presence of this compound [7]

| Condition | Primary Nucleation Rate Constant (k_n) | Elongation Rate Constant (k_+) |

| Without this compound | Baseline | Baseline |

| With 2.5 mM this compound | Decreased | Decreased |

Table 3: Stoichiometry of Tramiprosate Interaction with Aβ42 [8]

| Parameter | Value |

| Molar excess of tramiprosate to Aβ42 for full inhibition of oligomer formation (in vitro) | 1,000x |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between this compound/tramiprosate and amyloid-beta.

Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the kinetics of Aβ fibril formation in the presence and absence of this compound.

Protocol:

-

Preparation of Aβ42: Recombinant human Aβ42 peptide is reconstituted in an appropriate solvent (e.g., water) and vortexed to ensure solubilization. The stock solution is then diluted to the desired final concentration (e.g., 25 µM) in a suitable buffer.

-

Incubation: The Aβ42 solution is incubated at 37°C with and without varying concentrations of this compound (e.g., 2.5 mM and 25 mM).

-

ThT Measurement: At specified time intervals, aliquots of the incubation mixtures are transferred to a microplate. Thioflavin T (ThT) is added to each well to a final concentration of approximately 10 µM.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[7] An increase in fluorescence indicates the formation of amyloid fibrils.

-

Data Analysis: The fluorescence data is plotted against time to generate aggregation curves. Kinetic parameters such as the lag time and the apparent rate constant of fibril growth can be determined from these curves.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of Aβ aggregates formed in the presence and absence of this compound.

Protocol:

-

Sample Preparation: Aβ42 is incubated with and without this compound as described in the ThT assay protocol.

-

Grid Preparation: A small aliquot (e.g., 3-5 µL) of the incubated sample is applied to a carbon-coated copper grid for a few minutes.[9]

-

Negative Staining: The excess sample is wicked off, and the grid is stained with a solution of 2% uranyl acetate (B1210297) for a few minutes.[9]

-

Drying: The excess stain is removed, and the grid is allowed to air dry completely.

-

Imaging: The grids are examined using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80 keV).[9] Images are captured at various magnifications to observe the morphology of the aggregates, distinguishing between monomers, oligomers, and fibrils.

High-Speed Atomic Force Microscopy (HS-AFM)

Objective: To observe the real-time dynamics of Aβ aggregation and the effect of this compound on this process at the single-molecule level.

Protocol:

-

Sample and Substrate Preparation: A solution of low-molecular-weight (LMW) Aβ42 is prepared. A freshly cleaved mica substrate is used for imaging.

-

Imaging Setup: The HS-AFM is set up in tapping mode. The Aβ42 solution, with or without this compound, is added to the mica substrate in the imaging chamber.

-

Real-time Observation: The aggregation process is initiated, for example, by adding Aβ42 seeds. The cantilever scans the surface, and images are captured at high speed (e.g., 20 seconds per frame) to visualize the formation and evolution of Aβ aggregates over time.[10]

-

Data Analysis: The captured images are analyzed to characterize the size, shape, and dynamics of the aggregates, providing insights into how this compound influences oligomer formation and fibril elongation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Objective: To characterize the interaction between tramiprosate and Aβ42 monomers and to analyze the distribution of Aβ42 oligomeric species.

Protocol:

-

Sample Preparation: Recombinant human Aβ42 is reconstituted and diluted to a final concentration (e.g., 22 pmol/µl). Tramiprosate solutions are prepared to achieve different molar excess ratios relative to Aβ42 (e.g., 10x, 100x, 1000x). The Aβ42 and tramiprosate solutions are mixed and incubated at room temperature for various time points (e.g., 0, 4, and 24 hours).[3]

-

Mass Spectrometry Analysis: The samples are directly infused into a mass spectrometer equipped with an ion mobility cell (e.g., Waters Synapt G2-S).[3]

-

Data Acquisition: Data is acquired in positive polarity and sensitivity mode over a mass range of 500–4000 m/z. The ion mobility separation allows for the differentiation of ions based on their size and shape (drift time).[11]

-

Data Analysis: The resulting data is analyzed to identify the different Aβ42 oligomeric states and to observe how the presence of tramiprosate affects their distribution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the specific amino acid residues of Aβ42 that interact with tramiprosate.

Protocol:

-

Sample Preparation: A solution of uniformly 15N-labeled Aβ42 is prepared in an NMR buffer.

-

Titration: Tramiprosate is titrated into the Aβ42 solution at increasing molar ratios (e.g., 10:1, 100:1, 1000:1, etc.).[3]

-

NMR Data Acquisition: 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for each titration point. These spectra show a peak for each backbone amide proton-nitrogen pair in the protein.

-

Data Analysis: The chemical shifts of the peaks in the HSQC spectra are monitored. Significant changes in the chemical shift of specific residues upon the addition of tramiprosate indicate that these residues are involved in the interaction.

Molecular Dynamics (MD) Simulations

Objective: To model the interaction between tramiprosate and Aβ42 at an atomic level and to understand the conformational changes induced by this interaction.

Protocol:

-

System Setup: An initial structure of the Aβ42 monomer is obtained from the Protein Data Bank or generated through modeling. The tramiprosate molecule is placed in the vicinity of the Aβ42 monomer in a simulation box.

-

Solvation: The simulation box is filled with explicit water molecules and ions to mimic physiological conditions.

-

Force Field Application: A suitable force field (e.g., GROMOS96) is applied to describe the interactions between all atoms in the system.[12]

-

Simulation: The system is first minimized to remove steric clashes and then equilibrated at a constant temperature and pressure. A production simulation is then run for a significant length of time (e.g., nanoseconds to microseconds).

-

Trajectory Analysis: The trajectory of the simulation is analyzed to study the binding mode of tramiprosate to Aβ42, the stability of the complex, and the conformational changes in the Aβ42 monomer induced by the binding of tramiprosate.

Visualizations

The following diagrams illustrate key concepts and workflows related to the structural analysis of the this compound and amyloid-beta interaction.

Caption: Mechanism of action of this compound in inhibiting Aβ aggregation.

Caption: Workflow for the structural analysis of this compound-Aβ interaction.

Conclusion

The structural analysis of the interaction between this compound's active moiety, tramiprosate, and amyloid-beta provides a clear rationale for its mechanism of action. By binding to and stabilizing Aβ monomers, this compound effectively inhibits the formation of neurotoxic oligomers, a key pathological event in Alzheimer's disease. The experimental evidence gathered from a range of biophysical and computational techniques consistently supports this anti-aggregation hypothesis. This in-depth understanding of the structural basis of this compound's activity is crucial for its ongoing clinical development and for the design of future therapeutic strategies targeting amyloid pathology.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | ALZFORUM [alzforum.org]

- 3. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer’s Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Aβ42 Anti-Aggregation Mechanism of Action of Tramiprosate in Alzheimer's Disease: Integrating Molecular Analytical Methods, Pharmacokinetic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzheon.com [alzheon.com]

- 7. ALZ‐801 prevents amyloid β‐protein assembly and reduces cytotoxicity: A preclinical experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzheon.com [alzheon.com]

- 9. Transmission electron microscopy assay [assay-protocol.com]

- 10. researchgate.net [researchgate.net]